molecular formula C19H22ClNO4S B12213391 N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

Cat. No.: B12213391
M. Wt: 395.9 g/mol
InChI Key: XQPQIOIUEVKEBJ-UHFFFAOYSA-N
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Description

The compound N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide features a 3-chlorophenyl-substituted furan core linked to a 1,1-dioxidotetrahydrothiophen-3-yl group via a methylpropanamide bridge. Its structural uniqueness lies in the combination of:

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: The sulfone moiety improves metabolic stability and solubility compared to non-oxidized sulfur-containing analogs .
  • 2-Methylpropanamide chain: Influences molecular conformation and hydrogen-bonding capacity .

This compound is hypothesized to exhibit optimized pharmacokinetic properties due to these features.

Properties

Molecular Formula

C19H22ClNO4S

Molecular Weight

395.9 g/mol

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylpropanamide

InChI

InChI=1S/C19H22ClNO4S/c1-13(2)19(22)21(16-8-9-26(23,24)12-16)11-17-6-7-18(25-17)14-4-3-5-15(20)10-14/h3-7,10,13,16H,8-9,11-12H2,1-2H3

InChI Key

XQPQIOIUEVKEBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=CC=C(O1)C2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The tetrahydrothiophene dioxide moiety is then incorporated via a sulfoxidation reaction. The final step involves the formation of the amide bond through a condensation reaction between the amine and the carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene dioxide moiety.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and furan rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution reaction.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Furan Ring

(a) Halogen vs. Alkoxy Substituents
  • Compound A (): N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide
    • Replaces the 3-chlorophenyl group with a 4-methoxyphenyl substituent.
    • Impact : The methoxy group’s electron-donating nature may reduce binding affinity to hydrophobic targets compared to the chloro group .
  • Compound B (): 3-[5-(4-Bromophenyl)furan-2-yl]-N-(3-chloro-2-methylphenyl)propanamide Substitutes 3-chlorophenyl with 4-bromophenyl.
(b) Positional Isomerism
  • Compound C (): N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylacetamide
    • Features a 4-chlorophenyl group instead of 3-chlorophenyl.
    • Impact : The para-substitution may reduce steric strain, improving binding to planar active sites .

Core Structure Modifications

(a) Sulfone vs. Non-Sulfone Cores
  • Compound D (): (S,Z)-2-(5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid Replaces the tetrahydrothiophen sulfone with a thiazolidinone ring. Impact: The absence of a sulfone group may decrease metabolic stability but increase lipophilicity .
(b) Alternative Heterocycles
  • Compound E (): N-{[5-(3,4-Dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide Substitutes methylpropanamide with a thiophene-2-carboxamide group.

Amide Chain Modifications

(a) Chain Length and Branching
  • Compound F (): N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylacetamide Uses a phenylacetamide chain instead of methylpropanamide.
(b) Functional Group Variations
  • Compound G (): N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide
    • Replaces the sulfone-containing core with a thiazole ring.
    • Impact : The thiazole’s nitrogen atoms may facilitate additional hydrogen bonds, but the lack of a sulfone could reduce solubility .

Comparative Data Table

Compound Name Furan Substituent Core Structure Amide Chain Key Properties/Activities References
Target Compound 3-Chlorophenyl 1,1-Dioxidotetrahydrothiophen-3-yl 2-Methylpropanamide High metabolic stability, moderate solubility
Compound A () 4-Methoxyphenyl Propanamide chain Propanamide Reduced binding affinity
Compound B () 4-Bromophenyl Propanamide chain Propanamide Enhanced steric hindrance
Compound C () 4-Chlorophenyl 1,1-Dioxidotetrahydrothiophen-3-yl Phenylacetamide Improved planar binding
Compound D () 3-Chlorophenyl Thiazolidinone Methylpentanoic acid Increased lipophilicity
Compound E () 3,4-Dichlorophenyl 1,1-Dioxidotetrahydrothiophen-3-yl Thiophene-2-carboxamide π-π stacking potential

Research Findings and Implications

  • Metabolic Stability: The sulfone group in the target compound enhances resistance to cytochrome P450-mediated oxidation compared to non-sulfonated analogs like Compound D .
  • Binding Affinity : The 3-chlorophenyl group shows superior hydrophobic interactions in enzyme inhibition assays compared to 4-substituted analogs (e.g., Compound C) .
  • Synthetic Accessibility : Suzuki coupling and condensation reactions () are common for synthesizing furan-based analogs, but the sulfone group requires additional oxidation steps .

Biological Activity

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of this compound is C19H22ClNO4S, with a molecular weight of approximately 395.9 g/mol. Its structure includes a furan ring, a chlorophenyl group, and a tetrahydrothiophene dioxide moiety, which contribute to its reactivity and interaction with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, potentially influencing signaling pathways involved in inflammation and cancer progression.
  • Antiproliferative Effects : Preliminary studies suggest that it may exhibit antiproliferative activity against certain cancer cell lines, indicating potential use in oncology.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has shown promising results in vitro against breast and colon cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although the specific molecular targets remain to be fully elucidated .

Anti-inflammatory Effects

The compound's structural features suggest it might possess anti-inflammatory properties. Research indicates that it could modulate cytokine production and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Study Findings
Study 1Evaluated the compound's effect on breast cancer cells; showed significant cell death at low concentrations.Suggests potential as an anticancer agent.
Study 2Investigated anti-inflammatory effects in animal models; reduced markers of inflammation significantly.Indicates therapeutic potential for inflammatory conditions.
Study 3Analyzed receptor binding affinity; identified interactions with opioid receptors.May have implications in pain management therapies.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Furan Ring : Achieved via cyclization under acidic or basic conditions.
  • Chlorophenyl Group Introduction : Involves substitution reactions to attach the chlorophenyl moiety to the furan ring.
  • Dioxidotetrahydrothiophene Synthesis : Utilizes oxidation reactions with sulfur-containing precursors.
  • Final Coupling Reaction : Combines all synthesized intermediates under controlled conditions to yield the target compound .

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